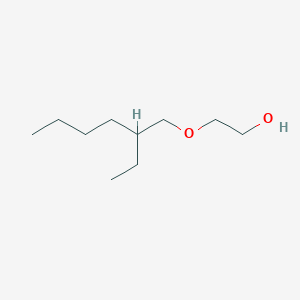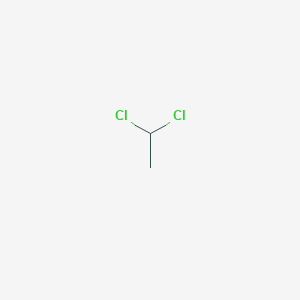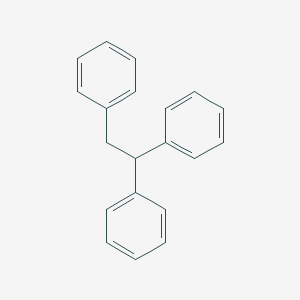
1,1,2-Triphenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Triphenylethane, also known as TPE, is a chemical compound that belongs to the class of triarylmethanes. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. TPE has been extensively studied due to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1,1,2-Triphenylethane is not fully understood, but it is believed to act as a reversible inhibitor of enzymes that play a crucial role in the biosynthesis of various biomolecules such as lipids, proteins, and nucleic acids. 1,1,2-Triphenylethane is also known to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
Effets Biochimiques Et Physiologiques
Several studies have reported the biochemical and physiological effects of 1,1,2-Triphenylethane. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,1,2-Triphenylethane has also been reported to possess antimicrobial activity against various pathogenic bacteria and fungi. In addition, 1,1,2-Triphenylethane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,1,2-Triphenylethane in laboratory experiments is its high purity and stability, which makes it easy to handle and store. 1,1,2-Triphenylethane is also readily available and relatively inexpensive compared to other organic compounds. However, 1,1,2-Triphenylethane has limited solubility in water, which can make it challenging to use in aqueous solutions. Additionally, 1,1,2-Triphenylethane can be toxic at high concentrations, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 1,1,2-Triphenylethane. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1,1,2-Triphenylethane can also be used as a building block for the synthesis of new materials with unique properties, such as organic semiconductors and photovoltaic devices. Further research is needed to fully understand the mechanism of action of 1,1,2-Triphenylethane and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,1,2-Triphenylethane can be achieved through several methods, including Friedel-Crafts alkylation, McMurry coupling, and oxidative coupling. The most commonly used method is the McMurry coupling reaction, which involves the use of titanium tetrachloride and reducing agents such as sodium or magnesium to produce 1,1,2-Triphenylethane.
Applications De Recherche Scientifique
1,1,2-Triphenylethane has been widely used in scientific research due to its unique physical and chemical properties. It has been extensively studied for its applications in the field of materials science, where it is used as a building block for the synthesis of various organic materials, including liquid crystals, polymers, and dyes.
Propriétés
Numéro CAS |
1520-42-9 |
|---|---|
Nom du produit |
1,1,2-Triphenylethane |
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1,2-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clé InChI |
KIIBETRYVBIAOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
1520-42-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



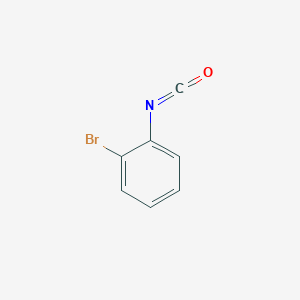

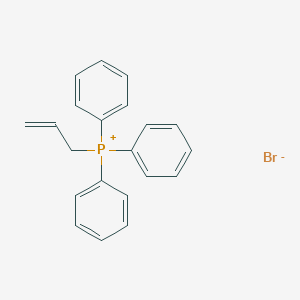
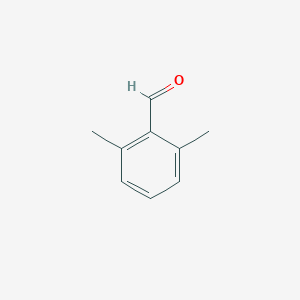
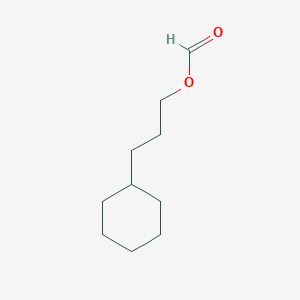
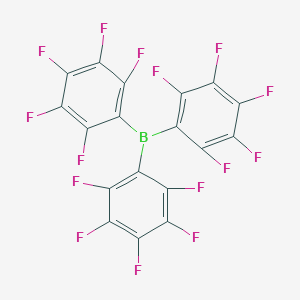
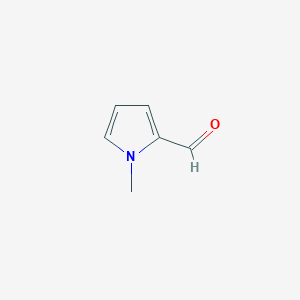
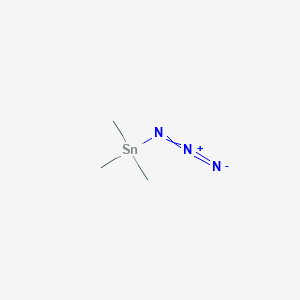
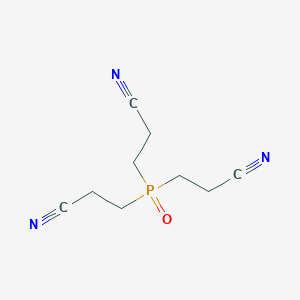
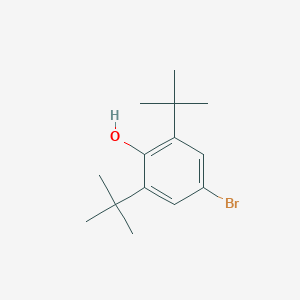
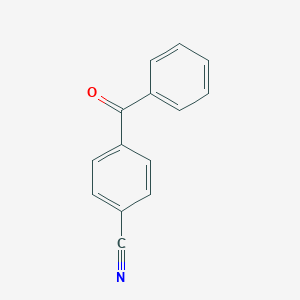
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
